molecular formula C12H17NO B12068562 Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-

Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-

Katalognummer: B12068562
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: QQRLQQQKCIEUJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- is an organic compound with the molecular formula C12H17NO It is characterized by the presence of a cyclopropane ring attached to an amine group and a phenyl ring substituted with a methylethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method involves the reaction of 3-(1-methylethoxy)phenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration of the phenyl ring.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-: Unique due to the presence of the methylethoxy group on the phenyl ring.

    Cyclopropanamine, 1-[3-(1-methylethyl)phenyl]-: Lacks the oxygen atom in the substituent group.

    Cyclopropanamine, 1-[3-(1-methoxy)phenyl]-: Contains a methoxy group instead of a methylethoxy group.

Uniqueness

Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]- is unique due to the presence of the methylethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from similar compounds.

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

1-(3-propan-2-yloxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C12H17NO/c1-9(2)14-11-5-3-4-10(8-11)12(13)6-7-12/h3-5,8-9H,6-7,13H2,1-2H3

InChI-Schlüssel

QQRLQQQKCIEUJA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC(=C1)C2(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.